1-Pyrenehexadecanoicacid

Descripción general

Descripción

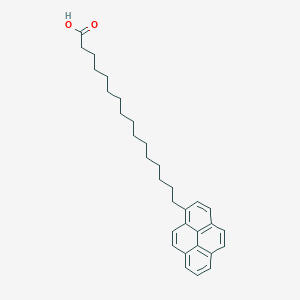

1-Pyrenehexadecanoicacid is a chemical compound with the molecular formula C32H40O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and hexadecanoic acid, a saturated fatty acid. This compound is known for its unique structure, which combines the hydrophobic pyrene moiety with the fatty acid chain, making it useful in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pyrenehexadecanoicacid can be synthesized through the esterification of pyrene with hexadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Pyrenehexadecanoicacid undergoes various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Pyrenequinones.

Reduction: 1-Pyrenehexadecanol.

Substitution: Various substituted pyrene derivatives

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Real-Time Monitoring of Drug Carriers

1-Pyrenehexadecanoic acid can be utilized as a component in drug delivery systems to monitor the pharmacokinetics of drug carriers in real-time. Studies have shown that pyrene-fatty acid conjugates can form submicron particles that exhibit excimer fluorescence. This fluorescence can shift from excimer to monomer emission when the particles interact with cells, allowing researchers to track the state and effectiveness of drug carriers in live cell environments .

Physicochemical Properties

The physicochemical properties of these conjugates can be tailored by modifying the fatty acid chain length. For instance, conjugates made with lauric acid (C12), stearic acid (C18), and behenic acid (C22) have demonstrated varying particle sizes and fluorescence characteristics, which are crucial for optimizing drug delivery mechanisms .

Membrane Studies

Probing Membrane Dynamics

1-Pyrenehexadecanoic acid is employed as a fluorescent probe to investigate membrane dynamics and lipid interactions. The incorporation of pyrene into lipid membranes allows for the study of lipid-protein interactions, membrane fusion events, and the organization of lipid rafts within cellular membranes .

Detection of Lipid-Protein Interactions

This compound can also facilitate the detection of lipid-protein interactions through techniques such as fluorescence resonance energy transfer (FRET). The unique fluorescence properties of pyrene allow researchers to visualize how lipids interact with membrane proteins under various conditions .

Biological Imaging

Fluorescent Probes for Imaging Applications

Due to its fluorescent nature, 1-pyrenehexadecanoic acid is suitable for use in biological imaging. It can be incorporated into cellular structures to visualize lipid dynamics and distribution within cells using fluorescence microscopy techniques. This application is particularly useful in studies involving cell signaling and metabolic processes .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Pyrenehexadecanoicacid involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, while the hexadecanoic acid chain anchors the molecule within the membrane. This positioning allows the compound to act as a fluorescent probe, providing insights into the dynamics and organization of lipid membranes. The molecular targets include various lipid molecules and membrane proteins, and the pathways involved are related to lipid transport and metabolism .

Comparación Con Compuestos Similares

1-Pyrenebutyricacid: Similar structure but with a shorter fatty acid chain.

1-Pyrenedecanoicacid: Similar structure but with a medium-length fatty acid chain.

1-Pyrenedodecanoicacid: Similar structure but with a longer fatty acid chain.

Uniqueness: 1-Pyrenehexadecanoicacid is unique due to its specific combination of a pyrene moiety with a hexadecanoic acid chain. This structure provides a balance between hydrophobicity and hydrophilicity, making it particularly useful as a fluorescent probe in lipid studies. The length of the hexadecanoic acid chain also allows for better integration into lipid bilayers compared to shorter or longer fatty acid chains .

Actividad Biológica

1-Pyrenehexadecanoic acid (PHDA) is a compound that has garnered attention for its unique biological activities, particularly in the context of membrane interactions and as a probe for studying various biochemical processes. This article explores the biological activity of PHDA, highlighting its mechanisms, applications, and relevant research findings.

1-Pyrenehexadecanoic acid is a fatty acid derivative that incorporates a pyrene moiety, which is known for its fluorescent properties. The structure of PHDA allows it to integrate into lipid membranes, making it useful for studying membrane dynamics and interactions.

Mechanisms of Biological Activity

Membrane Interaction:

PHDA's ability to interact with cellular membranes is a key aspect of its biological activity. Studies indicate that the pyrene group enhances the compound's affinity for lipid bilayers, facilitating various processes such as endocytosis and membrane fusion.

- Fluorescent Properties: The pyrene moiety exhibits distinct fluorescence characteristics, enabling real-time monitoring of membrane dynamics. This property has been utilized to study the behavior of liposomes and other lipid-based systems in biological environments.

Endocytosis and Membrane Fusion:

Research has demonstrated that PHDA can influence the endocytic uptake of biomolecules. For instance, in experiments involving CHO cells, PHDA was shown to enhance the efficiency of virus entry through membrane fusion processes .

- Case Study: In one study, BHK-21 cells treated with PHDA exhibited increased viral RNA synthesis when exposed to certain viruses, indicating that PHDA facilitates viral entry by promoting membrane fusion at low pH .

Applications in Research

Fluorogenic Probes:

PHDA has been developed as a fluorogenic substrate for phospholipase A2 (PLA2) activity detection. In experiments, liposomes containing PHDA demonstrated significant fluorescence changes upon interaction with PLA2, showcasing its utility as a biosensor .

- Table 1: Fluorescence Changes in Liposomes Containing PHDA

| Enzyme Source | Signal Change (I excimer/I monomer) |

|---|---|

| Honey Bee Venom PLA2 | 0 to 1.99 |

| Bovine Pancreatic PLA2 | 0 to 1.30 |

| Snake Venom PLA2 | 0 to 0.98 |

This table summarizes the fluorescence changes observed when liposomes containing PHDA were treated with different sources of PLA2, indicating varying levels of enzymatic activity.

Research Findings

Inhibition Studies:

Further studies have explored the inhibition of PLA2 activity using known inhibitors in conjunction with PHDA-liposomes. Results showed that pre-treatment with inhibitors significantly reduced fluorescence signal changes, confirming the specificity of PHDA as a substrate for PLA2 detection .

Membrane Packing Dynamics:

The impact of PHDA on membrane packing has been investigated using environment-sensitive fluorescent dyes. Treatment with PHDA resulted in decreased generalized polarization values, indicating that it loosens lipid packing within membranes .

Propiedades

IUPAC Name |

16-pyren-1-ylhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O2/c33-30(34)18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-25-19-20-28-22-21-26-16-14-17-27-23-24-29(25)32(28)31(26)27/h14,16-17,19-24H,1-13,15,18H2,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKRJCFRTYVQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376358 | |

| Record name | 1-Pyrenehexadecanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90936-84-8 | |

| Record name | 1-Pyrenehexadecanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.